molecular formula C18H20NO2P B14542696 N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine CAS No. 62128-54-5

N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine

Cat. No.: B14542696
CAS No.: 62128-54-5
M. Wt: 313.3 g/mol
InChI Key: HAXNTEAWNRRNBP-UHFFFAOYSA-N
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Description

N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine is a complex organic compound that belongs to the class of dioxaphospholanes This compound is characterized by its unique structure, which includes a phosphorus atom bonded to an amine group and two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine typically involves the reaction of diethylamine with a suitable phosphorus-containing precursor. One common method is the reaction of diethylamine with 4,5-diphenyl-1,3,2-dioxaphospholane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, advanced purification methods such as column chromatography or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activities. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-4,5-diphenyl-2H-1,3,2-dioxaphosphol-2-amine: Similar in structure but may have different substituents on the phenyl rings.

    4,5-Diphenyl-1,3,2-dioxaphospholane: Lacks the diethylamine group but shares the core dioxaphospholane structure.

    N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron atom instead of phosphorus but has similar structural features.

Uniqueness

This compound is unique due to its specific combination of a phosphorus atom, diethylamine group, and phenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis, catalysis, and materials science.

Properties

CAS No.

62128-54-5

Molecular Formula

C18H20NO2P

Molecular Weight

313.3 g/mol

IUPAC Name

N,N-diethyl-4,5-diphenyl-1,3,2-dioxaphosphol-2-amine

InChI

InChI=1S/C18H20NO2P/c1-3-19(4-2)22-20-17(15-11-7-5-8-12-15)18(21-22)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

HAXNTEAWNRRNBP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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